molecular formula C19H19FN2O2 B7714426 N-ethyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-ethyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7714426
M. Wt: 326.4 g/mol
InChI Key: CLQMBWBDGHJWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to have a mechanism of action that involves binding to specific receptors in the body. In

Mechanism of Action

The mechanism of action of N-ethyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves binding to specific receptors in the body. Specifically, this compound has been shown to bind to the estrogen receptor, which is involved in the regulation of cell growth and proliferation. By binding to this receptor, N-ethyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-ethyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have various biochemical and physiological effects. In addition to its activity against cancer cells, this compound has been shown to have anti-inflammatory activity. It has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its specificity for the estrogen receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-ethyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is the development of more potent and selective analogs of this compound for use in cancer treatment. Another area of research is the exploration of the potential neuroprotective effects of this compound for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other therapeutic applications.

Synthesis Methods

The synthesis of N-ethyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been achieved using various methods. One such method involves the reaction of 4-fluorobenzoyl chloride with N-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent reaction with acetic anhydride to yield the desired product.

Scientific Research Applications

N-ethyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have activity against various types of cancer, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-ethyl-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-21-18(23)15-7-10-17-14(12-15)4-3-11-22(17)19(24)13-5-8-16(20)9-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMBWBDGHJWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.